

## "Elacestrant S enantiomer dihydrochloride" vs parent compound in pharmacokinetic studies

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:

Elacestrant S enantiomer
dihydrochloride

Cat. No.:

B2734308

Get Quote

# Elacestrant vs. its Dihydrochloride Salt: A Pharmacokinetic Comparison for Researchers

For researchers and drug development professionals, understanding the pharmacokinetic profile of a drug candidate is paramount. This guide provides a detailed comparison of the pharmacokinetic properties of Elacestrant and its clinically administered form, Elacestrant S-enantiomer dihydrochloride. Elacestrant is a selective estrogen receptor degrader (SERD) approved for the treatment of certain types of breast cancer.[1][2][3] It is formulated as a dihydrochloride salt for oral administration.[4][5] The approved dosage of 345 mg of Elacestrant is equivalent to 400 mg of Elacestrant dihydrochloride.[4][6] This guide will clarify the relationship between the active moiety (Elacestrant) and its salt form, presenting key pharmacokinetic data from clinical studies involving the dihydrochloride formulation.

## Understanding the Forms: Elacestrant and Elacestrant Dihydrochloride

It is crucial to understand that "Elacestrant S-enantiomer dihydrochloride" is the active pharmaceutical ingredient (API) used in the final oral dosage form.[5] Pharmacokinetic studies measure the concentration and disposition of the active compound, Elacestrant, in the body following the administration of this salt form. Therefore, a direct head-to-head pharmacokinetic comparison between the "parent compound" (free base) and the dihydrochloride salt is not the



standard clinical scenario. The available data pertains to the systemic exposure of Elacestrant after the oral intake of the dihydrochloride salt.

### **Comparative Pharmacokinetic Parameters**

The following table summarizes the key pharmacokinetic parameters of Elacestrant following oral administration of Elacestrant dihydrochloride in healthy post-menopausal women and patients with breast cancer.



| Pharmacokinetic<br>Parameter                | Value                                                                    | Population                                    | Reference       |
|---------------------------------------------|--------------------------------------------------------------------------|-----------------------------------------------|-----------------|
| Oral Bioavailability                        | ~10% - 11%                                                               | Healthy post-<br>menopausal women             | [1][4][6][7][8] |
| Time to Maximum Plasma Concentration (Tmax) | 1 - 4 hours                                                              | Healthy post-<br>menopausal<br>women/Patients | [1][2][6]       |
| Elimination Half-Life<br>(t½)               | 30 - 50 hours                                                            | Healthy post-<br>menopausal<br>women/Patients | [1][6]          |
| Steady State                                | Reached by day 6                                                         | Healthy post-<br>menopausal<br>women/Patients | [2][6]          |
| Accumulation Ratio                          | 2-fold (based on<br>AUC0-24h)                                            | Healthy post-<br>menopausal<br>women/Patients | [1][2]          |
| Volume of Distribution (Vd)                 | 5800 L                                                                   | Not Specified                                 | [1]             |
| Plasma Protein<br>Binding                   | >99%                                                                     | Not Specified                                 | [1][6]          |
| Metabolism                                  | Primarily by CYP3A4;<br>minor contributions<br>from CYP2A6 and<br>CYP2C9 | Not Specified                                 | [1][4][6][8]    |
| Excretion                                   | ~82% in feces (34% unchanged); ~7.5% in urine (<1% unchanged)            | Not Specified                                 | [1][6]          |
| Effect of High-Fat<br>Meal                  | Cmax increased by<br>42%, AUC increased<br>by 22%                        | Not Specified                                 | [1]             |



#### **Experimental Protocols**

The pharmacokinetic data presented above were primarily derived from two first-in-human, randomized, placebo-controlled Phase 1 studies (Study 001 and Study 004) conducted in healthy postmenopausal women.[7][9][10]

#### **Study Design**

- Study 001: This study involved single-ascending dose and multiple-ascending dose cohorts.
   [7] To determine absolute bioavailability, a cohort of subjects received a single oral dose (100 mg) and a single intravenous dose (1 mg) of Elacestrant.
- Study 004: This study evaluated multiple-ascending doses of Elacestrant administered daily for 7 days.[11]

#### **Pharmacokinetic Sampling and Analysis**

- Blood Sampling: Serial blood samples were collected at predefined time points post-dose to determine the plasma concentrations of Elacestrant.
- Analytical Method: Plasma concentrations of Elacestrant were likely measured using a
  validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which is
  the standard for quantitative bioanalysis in pharmacokinetic studies.

### Signaling Pathway and Experimental Workflow Elacestrant Mechanism of Action

Elacestrant is a selective estrogen receptor degrader (SERD) that binds to the estrogen receptor-alpha (ERα).[1][2] This binding blocks the transcriptional activity of the receptor and leads to its degradation.[1][2] This mechanism is particularly important in ER-positive breast cancers, including those with ESR1 mutations that can confer resistance to other endocrine therapies.[7]









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. Elacestrant | C30H38N2O2 | CID 23642301 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]







- 4. Pharmacology and Pharmacokinetics of Elacestrant PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. Elacestrant: First Approval PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic and Pharmacodynamic Studies of Elacestrant, A Novel Oral Selective Estrogen Receptor Degrader, in Healthy Post-Menopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacology and pharmacokinetics of elacestrant PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.rug.nl [research.rug.nl]
- 10. Pharmacokinetic and Pharmacodynamic Studies of Elacestrant, A Novel Oral Selective Estrogen Receptor Degrader, in Healthy Post-Menopausal Women PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic and Pharmacodynamic Studies of Elacestrant, A Novel Oral Selective Estrogen Receptor Degrader, in Healthy Post-Menopausal Women | springermedizin.de [springermedizin.de]
- To cite this document: BenchChem. ["Elacestrant S enantiomer dihydrochloride" vs parent compound in pharmacokinetic studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2734308#elacestrant-s-enantiomer-dihydrochloride-vs-parent-compound-in-pharmacokinetic-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com